![molecular formula C14H12Cl2Si B11958997 Bis(2-chlorobenzyl)silane CAS No. 18414-48-7](/img/structure/B11958997.png)
Bis(2-chlorobenzyl)silane
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Overview
Description
Bis(2-chlorobenzyl)silane: is an organosilicon compound with the molecular formula C14H14Cl2Si It is characterized by the presence of two 2-chlorobenzyl groups attached to a silicon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(2-chlorobenzyl)silane typically involves the reaction of 2-chlorobenzyl chloride with a silicon-containing reagent. One common method is the reaction of 2-chlorobenzyl chloride with trichlorosilane in the presence of a catalyst. The reaction is usually carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving purification steps such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions: Bis(2-chlorobenzyl)silane can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the 2-chlorobenzyl groups can be substituted with other nucleophiles.
Oxidation Reactions: The silicon atom can be oxidized to form silanol or siloxane derivatives.
Reduction Reactions: The compound can be reduced to form different organosilicon compounds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols. The reactions are typically carried out in polar solvents under mild conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or peracids are used. The reactions are usually performed under controlled temperature conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed. These reactions are often conducted in anhydrous solvents.
Major Products Formed:
Substitution Reactions: Products include substituted benzyl silanes.
Oxidation Reactions: Products include silanol or siloxane derivatives.
Reduction Reactions: Products include various reduced organosilicon compounds.
Scientific Research Applications
Chemical Applications
Synthesis Precursor
Bis(2-chlorobenzyl)silane serves as a precursor in the synthesis of other organosilicon compounds. It is particularly valuable in the development of silicon-based materials due to its ability to undergo nucleophilic substitution reactions, which can modify its structure for specific applications.
Silicon-Based Reaction Mechanisms
Research has utilized this compound to study silicon-based reaction mechanisms. Its unique structural properties allow researchers to explore various pathways, including oxidation and reduction processes, which are critical in organic synthesis.
Biological Applications
Silicon-Based Biomaterials
There is ongoing research into the use of this compound in developing silicon-based biomaterials. Its compatibility with biological systems makes it a candidate for applications in tissue engineering and drug delivery systems. The ability of the silicon atom to form bonds with different functional groups facilitates the creation of complex biomolecular structures.
Medical Applications
Drug Delivery Systems
The compound is being investigated for its potential as a drug delivery agent. Its unique chemical structure may enhance the bioavailability and targeted delivery of therapeutic agents, making it a promising candidate for future pharmaceutical applications.
Industrial Applications
Specialty Chemicals Production
In the industrial sector, this compound is used in producing specialty chemicals and materials, including coatings and adhesives. Its properties as a coupling agent improve adhesion between different materials, enhancing the performance of coatings and adhesives in various applications .
Table 1: Summary of Applications
Application Area | Specific Uses |
---|---|
Chemical | Precursor for organosilicon compounds |
Study of silicon-based reaction mechanisms | |
Biological | Development of silicon-based biomaterials |
Potential drug delivery systems | |
Medical | Drug delivery agent research |
Industrial | Production of specialty chemicals |
Coatings and adhesives production |
Case Study 1: Synthesis of Organosilicon Compounds
In a study examining the synthesis pathways involving this compound, researchers demonstrated its effectiveness as a building block for more complex organosilicon structures. The reactions were characterized by high yields and selectivity, showcasing its utility in organic synthesis.
Case Study 2: Drug Delivery Research
A recent investigation explored the use of this compound in formulating drug delivery systems. The study highlighted how modifications to the silane could enhance drug encapsulation efficiency and release profiles, indicating its potential in pharmaceutical applications.
Mechanism of Action
The mechanism of action of Bis(2-chlorobenzyl)silane involves its interaction with various molecular targets. The silicon atom can form bonds with different functional groups, facilitating the formation of complex molecular structures. The pathways involved in its reactions include nucleophilic substitution, oxidation, and reduction, which allow for the modification of its chemical structure and properties.
Comparison with Similar Compounds
Bis(2-chlorophenyl)silane: Similar in structure but with phenyl groups instead of benzyl groups.
Bis(2-chlorobenzyl)disilane: Contains two silicon atoms instead of one.
2-Chlorobenzyltrimethylsilane: Contains trimethylsilyl groups instead of benzyl groups.
Uniqueness: Bis(2-chlorobenzyl)silane is unique due to the presence of two 2-chlorobenzyl groups attached to a single silicon atom. This structure imparts specific chemical properties, such as reactivity towards nucleophiles and oxidizing agents, making it distinct from other similar compounds.
Properties
CAS No. |
18414-48-7 |
---|---|
Molecular Formula |
C14H12Cl2Si |
Molecular Weight |
279.2 g/mol |
InChI |
InChI=1S/C14H12Cl2Si/c15-13-7-3-1-5-11(13)9-17-10-12-6-2-4-8-14(12)16/h1-8H,9-10H2 |
InChI Key |
QWQJBPJPIIKYKA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C[Si]CC2=CC=CC=C2Cl)Cl |
Origin of Product |
United States |
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